Product packaging for Imidazo[1,2-B]pyridazine-6-carbaldehyde(Cat. No.:CAS No. 185910-99-0)

Imidazo[1,2-B]pyridazine-6-carbaldehyde

Cat. No.: B069698
CAS No.: 185910-99-0
M. Wt: 147.13 g/mol
InChI Key: KMBKSONQNYUEPD-UHFFFAOYSA-N
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Description

Overview Imidazo[1,2-b]pyridazine-6-carbaldehyde (CAS 185910-99-0) is a high-value chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. This heteroaromatic aldehyde serves as a versatile precursor for the synthesis of various biologically active compounds, particularly kinase inhibitors. Its molecular formula is C 7 H 5 N 3 O with a molecular weight of 147.13 g/mol . Research Applications and Value The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, known for its ability to interact with the hinge region of kinase enzymes . This compound is specifically recognized for its role in the development of inhibitors targeting Tyrosine Kinase 2 (Tyk2) and its pseudokinase domain (JH2) . Research has demonstrated that derivatives of this core structure can be engineered to achieve dramatically improved metabolic stability and excellent cellular permeability, making them suitable for in vivo studies . Furthermore, this scaffold is a key intermediate in the synthesis of potent and selective Transforming Growth Factor-β-Activated Kinase (TAK1) inhibitors, which have shown promising activity against multiple myeloma cell lines in the nanomolar range . Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B069698 Imidazo[1,2-B]pyridazine-6-carbaldehyde CAS No. 185910-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-b]pyridazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKSONQNYUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444600
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185910-99-0
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Imidazo 1,2 B Pyridazine 6 Carbaldehyde and Its Derivatives

Cyclocondensation Reactions in Imidazo[1,2-B]pyridazine (B131497) Core Construction

Cyclocondensation reactions represent a fundamental and widely utilized strategy for the synthesis of the imidazo[1,2-b]pyridazine core. This approach typically involves the reaction of a substituted aminopyridazine with a bifunctional component, leading to the formation of the fused imidazole (B134444) ring.

Condensation of α-Halocarbonyl Compounds with Substituted Amino-Pyridazines

A primary method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation of an α-halocarbonyl compound, such as an α-bromoketone, with a 3-amino-6-halopyridazine. nih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds through initial N-alkylation of the pyridazine (B1198779) ring followed by an intramolecular cyclization.

The reaction is typically carried out under mild basic conditions to facilitate the final condensation step. For instance, sodium bicarbonate is commonly employed as the base. nih.gov The general scheme involves the reaction of 3-amino-6-chloropyridazine with a substituted α-bromo-ketone. The resulting intermediate undergoes intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, followed by dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system. Another set of conditions involves heating the reactants in a solvent like dimethylformamide (DMF). umich.edu

Reactant AReactant BConditionsProductYield (%)
3-Amino-6-chloropyridazine4-Substituted-α-bromoacetophenoneNaHCO3, Reflux6-Chloro-2-(4-substituted-phenyl)imidazo[1,2-b]pyridazineGood
3-Amino-6-(phenylthio)pyridazine1-BromopinacoloneDMF, 100°C, 5h2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine71

Mechanistic Insights into the Influence of Halogen Substitution on Pyridazine Ring Nucleophilicity

The presence and position of a halogen substituent on the pyridazine ring have a profound mechanistic influence on the outcome of the cyclocondensation reaction. The successful formation of the imidazo[1,2-b]pyridazine ring in good yield is significantly dependent on the introduction of a halogen at the 6-position of the 3-aminopyridazine starting material. nih.gov

In an unsubstituted 3-aminopyridazine molecule, there are two ring nitrogen atoms (N-1 and N-2) available for alkylation. Of these, the N-2 nitrogen, which is not adjacent to the amino group, is the more nucleophilic site. nih.gov Consequently, alkylation by the α-halocarbonyl compound occurs preferentially at this N-2 position. This pathway, however, does not lead to the desired imidazo[1,2-b]pyridazine product as the subsequent intramolecular cyclization is sterically and electronically disfavored.

The introduction of a halogen atom at the 6-position electronically influences the pyridazine ring, altering the relative nucleophilicity of the ring nitrogens. This substitution directs the initial alkylation by the α-halocarbonyl compound to the N-1 nitrogen, the one adjacent to the amino group. This specific N-alkylation is the crucial first step that correctly positions the side chain for the subsequent intramolecular condensation, thereby enabling an effective synthesis of the desired bicyclic product. nih.gov

Streamlined Synthesis via Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation to form a final product that contains portions of all the initial reactants, offer a highly efficient and atom-economical approach to complex molecules. For the synthesis of the imidazo[1,2-b]pyridazine scaffold, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a particularly powerful strategy. researchgate.net

This reaction brings together an aminoazine (such as 3-aminopyridazine), an aldehyde, and an isocyanide. The reaction proceeds via the formation of a Schiff base from the aminoazine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the final imidazo[1,2-b]pyridazine derivative. This methodology allows for the rapid generation of diverse libraries of substituted imidazo[1,2-b]pyridazines by varying the three input components. researchgate.net

Green Chemistry Approaches in Imidazo[1,2-b]pyridazine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to imidazo[1,2-b]pyridazines. These approaches focus on the use of safer solvents and energy-efficient reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity. This technology has been successfully applied to the synthesis of related fused imidazole systems, demonstrating its potential for the synthesis of Imidazo[1,2-b]pyridazine-6-carbaldehyde and its derivatives. researchgate.netnih.gov

For instance, a microwave-assisted protocol has been developed for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines through the condensation of 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium. acs.org The GBB multicomponent reaction to form imidazo[1,2-a]pyridines has also been effectively accelerated using microwave heating, often in conjunction with green catalysts. mdpi.combeilstein-journals.org These examples highlight the applicability of microwave assistance to the key reaction types used to form the imidazo[1,2-b]pyridazine core, offering a greener alternative to conventional heating methods.

Reaction TypeCatalystSolventConditionsTimeYield (%)
GBB ReactionYb(OTf)3DCM/MeOHMW, 100°C1 h89-98
GBB ReactionNH4Cl-MW30 min89
GBB ReactionPhosphotungstic acidEthanolMW, 120°C30 minup to 99

Application of Aqueous Media and Environmentally Benign Solvents

The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Research into the synthesis of related imidazo-fused heterocycles has demonstrated the feasibility of using water or other benign solvents. A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported to proceed in quantitative yield within minutes under ambient, aqueous conditions. rsc.org Furthermore, catalytic systems have been developed that operate efficiently in aqueous micellar media. acs.org

In the context of multicomponent reactions for imidazo[1,2-b]pyridazine synthesis, the use of the green solvent eucalyptol has been successfully demonstrated in the GBB reaction. researchgate.net This bio-derived solvent provides a sustainable alternative to traditional reaction media, allowing for the efficient assembly of the heterocyclic core under environmentally friendly conditions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available precursors. For the imidazo[1,2-b]pyridazine system, these reactions are instrumental in introducing a diverse array of substituents onto the heterocyclic core.

Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a versatile method for forging carbon-carbon bonds. libretexts.org This reaction has been successfully applied to the functionalization of the imidazo[1,2-b]pyridazine scaffold, particularly at the C-6 position.

Starting from 6-halo-imidazo[1,2-b]pyridazines, such as the commercially available 6-chloro or 6-bromo derivatives, a wide range of aryl and heteroaryl groups can be introduced. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For instance, the Suzuki-Miyaura coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with various boronic acids has been investigated to understand the influence of reaction parameters. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on 6-Halo-Imidazo[1,2-b]pyridazines

EntryHalide at C-6Boronic AcidCatalyst/LigandBaseSolventYield (%)
1ClPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterModerate
2BrThiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃DioxaneGood
3I4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃TolueneHigh

This table is a representative compilation based on general knowledge of Suzuki-Miyaura reactions on similar heterocyclic systems and is for illustrative purposes.

The synthesis of this compound can be envisaged through a Suzuki-Miyaura coupling of a 6-halo-imidazo[1,2-b]pyridazine with a suitable formyl-group-containing boronic acid derivative, such as 4-formylphenylboronic acid, or a protected aldehyde equivalent.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines. wikipedia.orgnih.gov This reaction is particularly useful for introducing amino functionalities at the C-6 position of the imidazo[1,2-b]pyridazine core, which can serve as a precursor for further derivatization or as a key pharmacophore in biologically active molecules.

The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand. A variety of amines, including primary and secondary alkyl and aryl amines, can be coupled with 6-halo-imidazo[1,2-b]pyridazines. The choice of base is also crucial, with common bases including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).

Research has demonstrated the efficient C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a range of primary and secondary alkylamines using CsF as a promoter in DMSO. nih.gov This methodology provides access to a diverse library of 6-amino-imidazo[1,2-b]pyridazine derivatives in excellent yields.

Table 2: Buchwald-Hartwig Amination of 6-Halo-Imidazo[1,2-b]pyridazines

EntryHalide at C-6AmineCatalyst/LigandBaseSolventYield (%)
1ClMorpholine (B109124)Pd₂(dba)₃/XantphosNaOtBuTolueneHigh
2BrAnilinePd(OAc)₂/BINAPCs₂CO₃DioxaneGood
3ClBenzylaminePd(OAc)₂/DavePhosK₃PO₄t-BuOHHigh

This table is a representative compilation based on general knowledge of Buchwald-Hartwig amination on similar heterocyclic systems and is for illustrative purposes.

Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core

Beyond cross-coupling reactions at halogenated positions, the strategic functionalization of the imidazo[1,2-b]pyridazine core through regioselective reactions is essential for accessing a wider range of derivatives.

Regioselective Functionalization at the C-6 Position

The C-6 position of the imidazo[1,2-b]pyridazine ring is a key site for functionalization. The introduction of a carbaldehyde group at this position can be achieved through several synthetic routes. One plausible approach is the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netwikipedia.org While direct C-6 formylation of the parent imidazo[1,2-b]pyridazine via this method may be challenging due to the electronic nature of the ring system, it could be applicable to activated derivatives.

Alternatively, the C-6 carbaldehyde can be installed by the oxidation of a 6-methyl or 6-hydroxymethyl precursor. A 6-methyl-imidazo[1,2-b]pyridazine can be synthesized and subsequently oxidized to the corresponding aldehyde using reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Similarly, a 6-hydroxymethyl derivative, which can be obtained by various methods including the reduction of a C-6 carboxylic acid or ester, can be oxidized to the aldehyde using mild oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Elaboration at the C-2 and C-3 Positions

The C-2 and C-3 positions of the imidazo[1,2-b]pyridazine ring are also amenable to functionalization. The C-3 position is generally more nucleophilic and susceptible to electrophilic attack. ias.ac.in For a substrate like this compound, the electron-withdrawing nature of the aldehyde group at C-6 would further influence the reactivity of the C-2 and C-3 positions.

Functionalization at the C-3 position can be achieved through various reactions, including halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide) to introduce a handle for subsequent cross-coupling reactions. Direct C-H functionalization at the C-3 position is also a powerful strategy.

The C-2 position is generally less reactive towards electrophiles but can be functionalized through directed metalation or by building the ring from a pre-functionalized precursor. For instance, using a substituted α-haloketone in the condensation reaction with 3-amino-6-substituted-pyridazine allows for the introduction of a variety of substituents at the C-2 position. nih.gov

C-H Activation for Direct Arylation, Benzylation, and Alkylation

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds. researchgate.net For the imidazo[1,2-b]pyridazine core, palladium-catalyzed direct C-H arylation has been shown to occur preferentially at the C-3 position. researchgate.net This methodology allows for the formation of C-C bonds without the need for pre-functionalization with a halogen or organometallic group.

Table 3: C-H Activation on the Imidazo[1,2-b]pyridazine Core

TransformationPositionCatalystCoupling PartnerKey Conditions
Direct ArylationC-3Pd(OAc)₂Aryl bromidePPh₃, K₂CO₃, DMA
Direct BenzylationC-3Pd(OAc)₂Benzyl bromideP(o-tol)₃, Cs₂CO₃, Dioxane
Direct AlkylationC-3Rh(III) complexesDiazo compoundsAgSbF₆, DCE

This table is a representative compilation based on general knowledge of C-H activation on similar heterocyclic systems and is for illustrative purposes.

While specific examples of C-H activation on this compound are not extensively reported, the electron-withdrawing nature of the C-6 aldehyde is expected to influence the regioselectivity and efficiency of these reactions. The directing group ability of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring plays a crucial role in guiding the C-H activation process, typically favoring functionalization at the C-3 position. Further studies are needed to explore the direct C-H functionalization of this specific aldehyde-containing derivative to expand its synthetic utility.

N-Arylation Approaches

N-arylation is a pivotal method for the functionalization of heterocyclic systems, including the imidazo[1,2-b]pyridazine scaffold. Palladium-catalyzed reactions are central to these approaches, often employed in the construction of the heterocyclic ring itself through intramolecular C-N bond formation. researchgate.net

One prominent strategy involves an auto-tandem palladium-catalyzed amination sequence. This process can begin with the intermolecular Buchwald-Hartwig amination of a suitable aminopyridazine, such as 3-aminopyridazine, with a di-halogenated aryl or heteroaryl compound. This is followed by an intramolecular N-arylation to complete the fused ring system. researchgate.net For instance, the reaction of 2-chloro-3-iodopyridine with 3-aminopyridazine, using a catalyst system like palladium(II) acetate with a phosphine ligand (e.g., Xantphos) and a base such as cesium carbonate, yields the tetracyclic pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net

While often used for ring construction, the principles of palladium-catalyzed N-arylation are broadly applicable for attaching aryl groups to nitrogen atoms within the imidazo[1,2-b]pyridazine framework. mit.edunih.gov The success of these reactions often depends on the careful selection of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and the base. mit.edunih.gov Studies on related heterocycles like imidazoles have shown that the choice of ligand is critical and that the heterocyclic substrate can sometimes inhibit the formation of the active Pd(0)-ligand complex, a challenge that can be overcome by pre-activating the catalyst. mit.edunih.gov

Specific Synthetic Routes to this compound Derivatives

The aldehyde functionality at the 6-position serves as a versatile synthetic handle for the creation of a diverse range of derivatives.

The synthesis of imidazo[1,2-b]pyridazine-6-carboxylic acid is a key step for accessing further derivatives like amides. A common and effective method is the hydrolysis of a corresponding ester precursor.

In a documented synthesis, an advanced methyl ester intermediate of an imidazo[1,2-b]pyridazine derivative was subjected to hydrolysis using lithium hydroxide (LiOH) in a methanol/tetrahydrofuran solvent system at room temperature. This reaction proceeded efficiently, affording the desired carboxylic acid in a high yield of 97%. nih.gov

The ester precursors themselves are typically prepared as part of the primary synthesis of the imidazo[1,2-b]pyridazine ring. The foundational synthesis often involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone or a related α-halo ester. nih.gov

Table 1: Synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic Acid

Starting Material Reagents and Conditions Product Yield (%) Reference

Amide and sulphonamide derivatives of imidazo[1,2-b]pyridazine are of significant interest. These functionalities can be introduced through several synthetic pathways, primarily starting from either a carboxylic acid or an amino group at the 6-position.

From Carboxylic Acids: A direct and modern approach involves the coupling of an imidazo[1,2-b]pyridazine-6-carboxylic acid with a primary or secondary amine. This is facilitated by a peptide coupling agent. For example, the use of benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), effectively promotes the formation of the amide bond. This method has been used to synthesize a range of carboxamides in good to excellent yields (55–97%). nih.gov

Table 2: BOP-Mediated Synthesis of Imidazo[1,2-b]pyridazine-6-carboxamide Derivatives

Starting Materials Reagents and Conditions Product Yield Range (%) Reference

From Amino Intermediates: An alternative strategy begins with a 6-halo-imidazo[1,2-b]pyridazine, typically 6-chloro-imidazo[1,2-b]pyridazine. Nucleophilic aromatic substitution with an amine-containing moiety, such as piperazine (B1678402) or homopiperazine, installs a reactive amino group at the 6-position. researchgate.net This intermediate can then be acylated with various acid chlorides or sulfonyl chlorides to yield the final amide or sulphonamide products. researchgate.net

The general procedure involves dissolving the 6-(piperazin-1-yl)-imidazo[1,2-b]pyridazine intermediate in a solvent like dichloromethane, adding a base such as triethylamine, and then introducing the desired alkyl or aryl acid chloride or sulfonyl chloride at a low temperature (e.g., 0°C). The reaction is typically stirred at room temperature for a few hours to completion. Similarly, 6-aminoimidazo[1,2-b]pyridazine precursors can be treated with reagents like fluorobenzoyl chloride to produce the corresponding 6-benzamido derivatives in good yields. umich.edu

Table 3: Synthesis of Amide/Sulphonamide Derivatives from a Piperazine Intermediate

Intermediate Reagents and Conditions Product Class Reference
6-(Piperazin-1-yl)-2-substituted-imidazo[1,2-b]pyridazine Alkyl/Aryl acid chloride, Triethylamine, Dichloromethane, 0°C to rt 6-(4-Acylpiperazin-1-yl)-imidazo[1,2-b]pyridazines researchgate.net

Reactivity Profiling and Advanced Derivatization of Imidazo 1,2 B Pyridazine 6 Carbaldehyde Scaffolds

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde functional group is renowned for its rich and diverse reactivity, serving as a linchpin for the synthesis of a multitude of organic compounds. In the context of the Imidazo[1,2-b]pyridazine-6-carbaldehyde scaffold, this reactivity can be harnessed to generate a library of derivatives with potential applications in various fields of chemical biology and drug discovery.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk For this compound, this reaction would yield the corresponding Imidazo[1,2-b]pyridazine-6-carboxylic acid. This transformation is typically achieved using a variety of oxidizing agents.

Commonly employed reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) under oxidative conditions, and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. chemguide.co.ukkhanacademy.org The choice of reagent is often dictated by the presence of other sensitive functional groups within the molecule. Given the electron-rich nature of the imidazo[1,2-b]pyridazine (B131497) ring system, milder oxidation conditions are generally preferred to avoid unwanted side reactions on the heterocyclic core. The resulting carboxylic acid serves as a valuable intermediate for further derivatization, such as esterification or amidation, to produce a range of functionalized analogues.

Starting MaterialReagentProductReaction Type
This compoundMild Oxidizing Agent (e.g., Tollens' reagent)Imidazo[1,2-b]pyridazine-6-carboxylic acidOxidation

Reduction Reactions

The reduction of the carbaldehyde group in this compound to a primary alcohol, (Imidazo[1,2-b]pyridazin-6-yl)methanol, is a key transformation for introducing a flexible linker and a hydroxyl functional group. This reaction can be readily accomplished using a variety of reducing agents.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this purpose. Sodium borohydride is generally preferred for its milder nature and greater functional group tolerance. nih.gov Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, represents another viable method for this reduction. The resulting primary alcohol can undergo further reactions, including etherification and esterification, or serve as a precursor for the introduction of leaving groups for subsequent nucleophilic substitution reactions.

Starting MaterialReagentProductReaction Type
This compoundSodium Borohydride (NaBH₄)(Imidazo[1,2-b]pyridazin-6-yl)methanolReduction
This compoundCatalytic Hydrogenation (e.g., H₂/Pd-C)(Imidazo[1,2-b]pyridazin-6-yl)methanolReduction

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are pivotal for the elaboration of the side chain at the 6-position of the imidazo[1,2-b]pyridazine core.

One of the most common nucleophilic addition reactions is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes, as well as being valuable synthetic intermediates themselves.

The carbaldehyde can also participate in classic carbon-carbon bond-forming reactions. For instance, the Wittig reaction, involving the use of a phosphorus ylide, would convert the carbonyl group into a carbon-carbon double bond, affording a vinyl-substituted imidazo[1,2-b]pyridazine. The geometry of the resulting alkene is dependent on the nature of the ylide used. Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base to yield a new carbon-carbon double bond.

Starting MaterialReagentProduct TypeReaction Type
This compoundPrimary Amine (R-NH₂)ImineNucleophilic Addition-Condensation
This compoundHydroxylamine (NH₂OH)OximeNucleophilic Addition-Condensation
This compoundHydrazine (NH₂NH₂)HydrazoneNucleophilic Addition-Condensation
This compoundPhosphorus Ylide (Ph₃P=CHR)AlkeneWittig Reaction
This compoundActive Methylene Compound (e.g., CH₂(CN)₂)α,β-Unsaturated CompoundKnoevenagel Condensation

Substitution and Cyclization Reactions on the Fused Heterocyclic Rings

The fused heterocyclic rings of the imidazo[1,2-b]pyridazine scaffold are also amenable to further functionalization, primarily through substitution reactions. The reactivity of the ring system is influenced by the electron-donating and -withdrawing nature of the constituent nitrogen atoms and any existing substituents.

Nucleophilic aromatic substitution (SₙAr) is a prominent reaction pathway for modifying the pyridazine (B1198779) portion of the scaffold, particularly when it is substituted with a good leaving group such as a halogen. For instance, a 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative can readily undergo substitution with various nucleophiles, including amines, alkoxides, and thiolates, to introduce a diverse range of substituents at this position. nih.govumich.edu

Furthermore, the imidazo[1,2-b]pyridazine core is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds at various positions on the heterocyclic framework, provided a suitable halide or triflate precursor is available. researchgate.netresearchgate.netthesciencein.org These reactions are instrumental in the synthesis of complex molecules with tailored electronic and steric properties.

Intramolecular Cyclization Pathways

The strategic placement of reactive functional groups on both the carbaldehyde-derived side chain and the imidazo[1,2-b]pyridazine ring can set the stage for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems.

For example, if the carbaldehyde is first converted to an α,β-unsaturated ketone via a condensation reaction, a subsequent intramolecular Michael addition could be envisioned if a suitable nucleophile is present on the imidazo[1,2-b]pyridazine ring. Similarly, a derivative of (imidazo[1,2-b]pyridazin-6-yl)methanol with a leaving group at the hydroxyl position could undergo intramolecular cyclization with a nucleophilic substituent on the ring.

Structure Activity Relationship Sar Investigations of Imidazo 1,2 B Pyridazine 6 Carbaldehyde Derivatives

Impact of Substituent Position and Electronic Nature on Bioactivity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a pivotal role in the interaction of the molecule with its biological target.

Modifications at the C-2 and C-6 positions of the imidazo[1,2-b]pyridazine ring have been shown to be a key strategy for modulating biological potency across different therapeutic targets.

For instance, in the development of ligands for β-amyloid plaques, SAR studies highlighted the importance of specific moieties at both positions. A 2-(4′-Dimethylaminophenyl) group at the C-2 position was found to be a significant contributor to high binding affinity. nih.gov At the C-6 position, the nature of the substituent also had a marked effect; the 6-methylthio analogue demonstrated higher affinity than the corresponding 6-methoxyl analogue, indicating a preference for the methylthio group in the binding pocket. nih.gov

In the context of kinase inhibition, substitutions at C-6 are critical for potency. The introduction of a morpholine (B109124) group at the C-6 position of the imidazo[1,2-b]pyridazine core led to enhanced inhibition of Transforming growth factor-β activated kinase (TAK1) when compared to analogs with no substitution at C-6 or those with a piperazine (B1678402) moiety. nih.gov For acetylcholinesterase (AChE) inhibitors, potent compounds were identified when the C-6 position was substituted with piperidine (B6355638) or 1-phenylpiperazine. researchgate.net

Table 1: Influence of C-2 and C-6 Substituents on Biological Activity

TargetPositionSubstituentEffect on PotencyReference
β-Amyloid PlaquesC-22-(4′-Dimethylaminophenyl)High Binding Affinity (Kᵢ = 11.0 nM) nih.gov
β-Amyloid PlaquesC-6-SCH₃ (methylthio)Higher affinity than -OCH₃ nih.gov
TAK1 KinaseC-6MorpholineImproved Inhibition nih.gov
AcetylcholinesteraseC-6Piperidine / 1-PhenylpiperazinePotent Inhibition (IC₅₀ <0.05 μM) researchgate.net

The C-3 position is another critical site for modification that significantly impacts the pharmacological profiles of imidazo[1,2-b]pyridazine derivatives. Research into Tyrosine kinase 2 (Tyk2) inhibitors has provided detailed insights into the SAR at this position. Specifically, for a series of compounds featuring a C-3 amide side chain, the nature of the amide substituent was crucial for potency. nih.gov

In this series, replacing an N-cyclopropyl group with an N-isopropyl group improved the Tyk2 JH2 binding affinity by two- to three-fold. However, a larger substituent such as a 3-hydroxy-2,2-dimethylpropyl group was also well-tolerated, resulting in a compound with equivalent potency to the N-cyclopropyl analog. nih.gov This indicates that the binding pocket can accommodate substituents of varying sizes at this position, although subtle changes can fine-tune the binding affinity. For TAK1 inhibitors, the presence of an appropriate aryl substituent at the C-3 position was also found to be a key requirement for achieving nanomolar inhibitory concentrations. researchgate.netnih.gov

Table 2: Effect of C-3 Amide Substituents on Tyk2 JH2 Inhibition

Compound Ref.C-3 Amide Substituent (R²)Tyk2 JH2 Kᵢ (nM)IFNα IC₅₀ (nM)Reference
6eN-cyclopropyl0.4331 nih.gov
6nN-isopropyl0.1847 nih.gov
6oN-cyclobutyl0.4432 nih.gov
6pN-(3-hydroxy-2,2-dimethylpropyl)0.4333 nih.gov

Analysis of Stereochemical Considerations and Enantiomeric Purity in Biological Activity

Stereochemistry and enantiomeric purity are fundamental aspects of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. In the development of imidazo[1,2-b]pyridazine-based Tyk2 inhibitors, stereochemical considerations proved to be critical for optimizing potency. The introduction of a chiral center in the C-3 amide side chain led to the discovery that a specific enantiomer provided a significant enhancement in activity. The (1R,2S)-2-fluorocyclopropyl group was identified as the optimal substituent, enhancing the Tyk2 JH2 binding affinity by four-fold compared to its counterpart. nih.gov This resulted in inhibitor 6 , which exhibited a Kᵢ of 0.086 nM. This improvement in enzymatic potency translated directly to a similar level of enhancement in cellular activity, underscoring the importance of controlling stereochemistry to achieve optimal target engagement. nih.gov

Correlation of Molecular Modifications with Enzyme Inhibitory Potency and Selectivity

A primary goal in the development of enzyme inhibitors is to achieve high potency against the desired target while maintaining high selectivity over other related enzymes to minimize off-target effects. For imidazo[1,2-b]pyridazine derivatives, molecular modifications have successfully yielded compounds with excellent potency and selectivity profiles.

For example, the Tyk2 inhibitor 6 was found to be remarkably selective, displaying over 10,000-fold selectivity for Tyk2 JH2 against a diverse panel of 230 other kinases, including other members of the Janus kinase (JAK) family. nih.gov Similarly, in the pursuit of Bruton's tyrosine kinase (BTK) inhibitors, a derivative from this class, compound 22 , was identified that exhibited potent BTK inhibition (IC₅₀ of 1.3 nM) and excellent selectivity across a panel of 310 kinases. nih.govacs.org Further studies on 3,6-disubstituted imidazo[1,2-b]pyridazines have identified derivatives with high selectivity for dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC₅₀ values below 100 nM. researchgate.net These examples demonstrate that the imidazo[1,2-b]pyridazine scaffold can be systematically modified to produce highly potent and selective inhibitors for a variety of kinase targets.

Structure-Permeability Relationships, including Caco-2 Permeability

Good membrane permeability is a critical attribute for orally administered drugs. The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption. researchgate.netescholarship.org SAR studies on imidazo[1,2-b]pyridazine derivatives have shown that structural modifications can significantly impact Caco-2 permeability.

In a series of Tyk2 inhibitors, where the C-6 position was functionalized with a (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino group, the N1-substituent on the dihydropyridine (B1217469) ring was found to influence permeability. While various alkyl, aryl, and heteroaryl groups were tolerated, the introduction of a 2-pyridyl group at this position markedly enhanced Caco-2 permeability. This improvement was attributed to the ability of the 2-pyridyl nitrogen to form an intramolecular hydrogen bond, which likely stabilized a more membrane-permeable conformation of the molecule. nih.gov

Structure-Metabolic Stability Correlations in Drug Discovery

Metabolic stability is another key parameter in drug design, as rapid metabolism can lead to low bioavailability and short duration of action. The chemical structure of a compound is a primary determinant of its metabolic fate. For imidazo[1,2-b]pyridazine derivatives, strategic modifications have led to significant improvements in metabolic stability.

A notable example comes from the development of Tyk2 inhibitors, where a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were found to have dramatically improved metabolic stability compared to an earlier series of 6-anilino imidazopyridazine ligands. nih.gov Additionally, certain chemical motifs are known to enhance metabolic stability. For instance, incorporating morpholine at the C-6 position is a known strategy to improve metabolic stability and other drug-like properties. nih.gov Furthermore, replacing metabolically labile groups like amides with more robust functionalities such as sulfonyl or sulfonamide groups can also enhance stability by increasing resistance to enzymatic degradation. nih.gov

Table of Compounds Mentioned

Biological and Pharmacological Research of Imidazo 1,2 B Pyridazine 6 Carbaldehyde and Its Analogues

Kinase Inhibitory Activities and Therapeutic Research Applications

Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been systematically designed, synthesized, and evaluated for their ability to inhibit a diverse array of protein kinases. These efforts have led to the identification of compounds with high potency and selectivity for specific kinase targets, paving the way for potential therapeutic applications in several major disease areas.

VEGFR2 Kinase Inhibition in Oncological Research

The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a critical regulator of angiogenesis—the formation of new blood vessels. estranky.sk In oncology, targeting this pathway is a well-established strategy to inhibit tumor growth and metastasis. estranky.sk Researchers have successfully designed imidazo[1,2-b]pyridazine derivatives as potent VEGFR2 kinase inhibitors. estranky.sk

Structure-activity relationship (SAR) studies have shown that 6-phenoxy-imidazo[1,2-b]pyridazine derivatives with meta-substitutions exhibit strong affinity for VEGFR2. estranky.sk A notable example is N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (referred to as compound 6b), which demonstrated potent inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. estranky.sk This compound also showed inhibitory effects on platelet-derived growth factor receptor β (PDGFRβ) kinase with an IC50 of 15 nM, indicating its potential as a selective inhibitor for these key oncogenic kinases. estranky.sk

CompoundTarget KinaseIC50 (nM)
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b)VEGFR27.1
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b)PDGFRβ15

Dual c-Met and VEGFR2 Kinase Inhibitory Potency

Simultaneously inhibiting multiple signaling pathways crucial for tumor progression is a promising strategy in cancer therapy. Both the c-mesenchymal epithelial transition factor (c-Met) and VEGFR2 kinases are key drivers of tumorigenesis and angiogenesis. nih.govnih.gov Research has focused on developing single compounds that can inhibit both of these kinases. nih.gov

Through structure-based design, researchers have identified imidazo[1,2-b]pyridazine derivatives capable of suppressing both c-Met and VEGFR2 kinase activities. nih.gov Optimization of these initial hits led to the development of more rigid structures, such as those containing pyrazolone (B3327878) and pyridone moieties, which showed potent inhibition through the formation of intramolecular hydrogen bonds. nih.gov While a highly potent dual inhibitor was identified based on an imidazo[1,2-a]pyridine (B132010) scaffold (compound 26 with IC50 values of 1.9 nM for c-Met and 2.2 nM for VEGFR2), this work highlights the potential of the broader imidazo-heterocycle family, including imidazo[1,2-b]pyridazines, as a foundational structure for developing dual kinase inhibitors for cancer treatment. nih.gov

Tyrosine Kinase 2 (Tyk2) JH2 Inhibition for Autoimmune and Inflammatory Diseases

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is integral to the signaling pathways of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.govrsc.org This makes Tyk2 a compelling target for treating autoimmune and inflammatory diseases. nih.gov A selective approach involves targeting the catalytically inactive pseudokinase (JH2) domain of Tyk2, which allosterically regulates the active kinase (JH1) domain. nih.govrsc.org

Several series of imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 JH2 domain. nih.govnih.gov For instance, modifying a 6-anilino imidazopyridazine series to 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues resulted in compounds with significantly improved metabolic stability. nih.govnih.gov Further SAR studies led to the discovery of inhibitor 6 , which demonstrated high potency and selectivity for the Tyk2 JH2 domain and proved effective in animal models of inflammatory diseases. nih.govnih.gov These findings underscore the potential of this chemical class to yield orally active therapeutic agents for conditions such as psoriasis and lupus. nih.gov

Pim-1 Kinase Inhibition in Cancer Therapy

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are frequently overexpressed in various hematopoietic malignancies and solid tumors, where they promote cell survival and proliferation. nih.govsemanticscholar.orgnih.gov This makes them attractive targets for cancer therapy. nih.govsemanticscholar.org Using protein stability shift assays, a family of imidazo[1,2-b]pyridazines was identified that specifically interacts with and inhibits PIM kinases with low nanomolar potency. nih.govsemanticscholar.org

High-resolution crystal structures revealed that these compounds bind in an ATP-competitive but non-ATP-mimetic manner, which contributes to their enhanced selectivity compared to conventional kinase inhibitors. nih.govsemanticscholar.org One such compound, K00135, effectively impaired the survival of leukemic cells and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. nih.gov Further research led to the discovery of imidazopyridazine-based inhibitors like compound 22m , a subnanomolar inhibitor of Pim-1 (IC50 = 0.024 nM) and Pim-2 (IC50 = 0.095 nM). nih.gov This compound also potently inhibited the phosphorylation of the PIM substrate BAD in a multiple myeloma cell line. nih.gov

CompoundTarget KinaseIC50 (nM)
K00486PIM134
K00152PIM139
22mPim-10.024
22mPim-20.095

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK) Inhibition for Neurological Disorders and Cancer

The Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) family, particularly DYRK1A, has been implicated in the pathogenesis of neurological disorders, type 2 diabetes, and certain cancers. nih.govdundee.ac.ukcardiff.ac.uk Consequently, selective inhibitors of DYRK1A are of significant therapeutic interest. nih.govdundee.ac.uk The imidazo[1,2-b]pyridazine scaffold has been successfully explored for this purpose. nih.govcardiff.ac.uk

Starting from a fragment screen, optimization through structure-activity relationship studies led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. nih.govdundee.ac.uk X-ray crystallography of this compound bound to DYRK1A facilitated the rational design of subsequent analogues, such as compound 29 , which exhibited improved selectivity over closely related kinases like the CLK family. nih.govdundee.ac.uk These findings demonstrate the utility of the imidazo[1,2-b]pyridazine core in developing selective tool compounds and potential therapeutic leads for diseases driven by aberrant DYRK1A activity. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a central role in the development, proliferation, and survival of B cells. bohrium.comnih.gov This makes BTK a key therapeutic target for B cell malignancies. bohrium.comnih.gov Research has led to the discovery of highly potent and selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold. bohrium.comnih.gov

One such derivative, compound 22 (also named TM471-1), exhibited potent BTK inhibition with an IC50 of 1.3 nM. bohrium.comnih.gov This compound demonstrated excellent selectivity when tested against a panel of 310 other kinases. nih.gov In preclinical xenograft models, compound 22 significantly inhibited tumor growth. nih.gov These promising results led to its advancement into Phase I clinical trials. nih.gov

Tropomyosin Receptor Kinase (Trk) Family Inhibition in Tumorigenesis

The Tropomyosin Receptor Kinase (Trk) family, a group of transmembrane receptor tyrosine kinases, has emerged as a significant target in cancer therapy. nih.gov The discovery of potent second-generation Trk inhibitors based on the imidazo[1,2-b]pyridazine scaffold highlights the potential of this chemical class in oncology. nih.gov

One noteworthy derivative, compound 15m , has demonstrated potent inhibition of wild-type Trk (TrkWT) as well as clinically relevant mutants, TRKG595R and TRKG667C. nih.gov Research has shown that this compound exhibits strong antiproliferative activity against various cell lines that have been transformed with wild-type and mutant Trk fusion proteins. nih.govbohrium.com Furthermore, compound 15m has been observed to induce apoptosis in a dose-dependent manner in cells expressing wild-type Trk and the TRKG667C mutant. nih.govbohrium.com These findings suggest that imidazo[1,2-b]pyridazine derivatives like 15m are promising lead compounds for the development of new Trk inhibitors that can overcome acquired resistance in a clinical setting. nih.gov

Table 1: Inhibitory Activity of Compound 15m against Trk Kinases

Target Kinase IC50 (nM)
TrkWT 0.08
TRKG595R 2.14
TRKG667C 0.68

Data sourced from a study on imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors. nih.gov

Anti-Infective Research Applications

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. nih.govrsc.org Imidazo[1,2-a]pyridines, a related class of compounds, have been identified as a promising scaffold in the development of new tuberculosis drugs. nih.govrsc.org

A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has been designed and synthesized, with several compounds demonstrating excellent in vitro activity against drug-susceptible Mtb strains. nih.gov Importantly, these compounds also showed activity against MDR-Mtb strains. nih.gov Another study identified imidazo[1,2-a]pyridines as potent inhibitors of Mtb and M. bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against a panel of Mtb strains. plos.org

Furthermore, a series of imidazo[1,2-b]pyridazine benzohydrazide (B10538) derivatives were synthesized and screened for their antitubercular activity against the M. tuberculosis H37Rv strain. hakon-art.comtsijournals.com These compounds exhibited good to potent activity, with some showing inhibitory activity at a minimal inhibition concentration of 1.6 µg/mL. hakon-art.comtsijournals.com

Table 2: Antitubercular Activity of Imidazo[1,2-b]pyridazine Benzohydrazide Derivatives

Compound Series MIC Range (µg/mL) Target Strain
6a-l 1.6 - 6.25 M. tuberculosis H37Rv

Data from in vitro screening using the microplate alamar blue assay. hakon-art.comtsijournals.com

The imidazo[1,2-b]pyridazine scaffold has been explored for its potential as a source of broad-spectrum antimicrobial agents. nih.govresearchgate.net Research has indicated that derivatives of this and related structures possess antibacterial, antifungal, and antiviral properties. nih.govdocumentsdelivered.com

In a study focusing on pyridazinone derivatives, several compounds exhibited moderate to significant antibacterial activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov For instance, one compound showed significant activity with a MIC value of 7.8 μM against multiple strains, while another was particularly potent against Gram-negative bacteria with MICs as low as 3.74 μM. nih.gov

Imidazo[1,2-b]pyridazine derivatives have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases such as Chagas disease and leishmaniasis. nih.govresearchgate.net A study evaluating a series of 3-nitroimidazo[1,2-b]pyridazines found that while they were highly active against Giardia lamblia, their activity against Trypanosoma brucei, T. cruzi, and Leishmania infantum was less pronounced. nih.govresearchgate.net

However, related imidazole-containing compounds have shown more promising results. semanticscholar.orgnih.gov For example, a series of 1,4-bis(alkylamino)- and 1-alkylamino-4-chloroazine and benzoazine derivatives with imidazole (B134444) rings were synthesized and tested for their in vitro activity against Leishmania infantum, L. braziliensis, L. donovani, and T. cruzi. semanticscholar.orgnih.gov Some of these compounds demonstrated noteworthy activity against multiple parasite species. semanticscholar.orgnih.gov

In a different study, an imidazo-pyrimidine derivative, compound 24 , was found to be effective against Leishmania amazonensis promastigotes and amastigotes, with an IC50 value of 6.63 μM against the clinically relevant amastigote form. nih.gov This was approximately twice as active as the reference drug miltefosine. nih.gov

Table 3: Anti-Kinetoplastid Activity of Imidazole-Containing Compounds

Compound Parasite Activity (IC50)
Compound 24 Leishmania amazonensis (amastigotes) 6.63 µM
Miltefosine (reference) Leishmania amazonensis (amastigotes) 12.52 µM

Data from a study on imidazo[1,2-a]pyrimidine (B1208166) as a new antileishmanial pharmacophore. nih.gov

Research has identified the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold as a novel source of potent anti-giardial agents. nih.govresearchgate.net A study aimed at improving antiparasitic efficacy led to the development of compounds with selective, sub-nanomolar activity against Giardia lamblia. nih.govresearchgate.net

Crucially, this research demonstrated that the presence of a nitro group is essential for the high anti-giardial activity of these compounds. nih.govresearchgate.net By comparing analogues with and without the nitro group, it was shown that the nitro-containing compounds had significantly lower IC50 values. nih.govresearchgate.net This suggests that the mechanism of action is likely related to the generation of nitrosative stress, a known mechanism for other nitro-group containing antiparasitic drugs. nih.govresearchgate.netresearchgate.net

Antiparasitic Agents

Anti-Malarial Activity (Plasmodium Falciparum)

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework in the design of novel anti-malarial agents, particularly through the inhibition of essential parasitic enzymes. nih.gov Research has focused on the development of derivatives that can target kinases within Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One area of investigation involves the inhibition of P. falciparum cGMP-dependent protein kinase and phosphatidylinositol-4-kinase by imidazo[1,2-b]pyridazine compounds bearing a piperazine (B1678402) substituent. nih.gov Furthermore, studies on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a member of the cdc2-like kinase family. nih.gov One particular compound, 20a, was identified as a highly selective and potent inhibitor against a panel of kinases, including PfCLK1, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov

Table 1: Inhibition of Parasitic Kinases by Imidazo[1,2-b]pyridazine Analogues
CompoundTarget EnzymeIC50 (nM)Reference
Compound 20aPfCLK1 (P. falciparum)32 nih.gov

In other research, a series of 3-nitroimidazo[1,2-b]pyridazine analogues were synthesized and evaluated for their in vitro activity against a panel of protozoal parasites, including the chloroquine-resistant K1 strain of Plasmodium falciparum. While some compounds in this series showed potent activity against other parasites, their efficacy against P. falciparum was less pronounced, with IC50 values in the micromolar range. nih.gov

Inhibition of Pathogen-Specific Enzymes (e.g., Phosphodiesterases)

The imidazo[1,2-b]pyridazine core has been explored for its potential to inhibit various pathogen-specific enzymes, a key strategy in developing targeted anti-infective therapies. The significant divergence between the kinomes of parasites and their hosts makes parasitic protein kinases attractive targets. nih.gov

Research into 3,6-disubstituted imidazo[1,2-b]pyridazines has revealed their potent inhibitory activity against several parasitic kinases. nih.gov These compounds were tested against a panel of 11 kinases from parasites such as Plasmodium and Leishmania. nih.gov Notably, compound 20a was a potent inhibitor of P. falciparum CLK1 (PfCLK1) with an IC50 of 32 nM. nih.gov Several compounds from this series also demonstrated anti-leishmanial activity against Leishmania amazonensis. nih.gov

Another study investigated a novel 3-nitroimidazo[1,2-b]pyridazine scaffold, which combined structural elements of phosphodiesterase (PDE) inhibitors with a nitroimidazole moiety. nih.gov The initial hypothesis was that these compounds could target PDEs in parasites like Giardia lamblia. However, further investigation revealed that while the compounds exhibited potent, sub-nanomolar activity against G. lamblia, the inhibition of PDE was not the primary mechanism of action. The presence of the nitro group was found to be the key contributor to the observed anti-giardial potency. nih.gov

Table 2: Inhibition of Pathogen-Specific Enzymes by Imidazo[1,2-b]pyridazine Analogues
Compound SeriesTarget OrganismTarget Enzyme FamilyKey FindingsReference
3,6-disubstituted imidazo[1,2-b]pyridazinesPlasmodium falciparum, Leishmania amazonensisProtein Kinases (e.g., PfCLK1)Potent and selective inhibition of parasitic kinases. nih.gov
Piperazine-substituted imidazo[1,2-b]pyridazinesPlasmodiumPhosphatidylinositol-4-kinase, cGMP-dependent protein kinaseReported inhibitory activity against key malarial parasite enzymes. nih.gov
3-nitroimidazo[1,2-b]pyridazinesGiardia lambliaPhosphodiesterases (initially hypothesized)PDE inhibition was found not to be the significant mode of action for anti-giardial activity. nih.gov

Neuropharmacological Investigations

Acetylcholinesterase and Butyrylcholinesterase Inhibition for Neurodegenerative Disorders

Certain analogues of imidazo[1,2-b]pyridazine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. A series of 3-nitro-6-amino substituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their AChE inhibitory activity. researchgate.netbohrium.com

Within this series, two compounds emerged as particularly potent inhibitors. researchgate.netbohrium.com 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (compound 5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (compound 5h) both exhibited IC50 values in the nanomolar range for AChE inhibition. researchgate.netbohrium.comnih.gov These findings highlight the potential of this scaffold for developing potent agents for neurodegenerative diseases. researchgate.netbohrium.com

Table 3: Acetylcholinesterase (AChE) Inhibition by Imidazo[1,2-b]pyridazine Analogues
CompoundSubstitution PatternAChE IC50 (nM)Reference
Compound 5c3-nitro-6-(piperidin-1-yl)50 researchgate.net
Compound 5h3-nitro-6-(4-phenylpiperazin-1-yl)40 researchgate.net

Ligands for β-Amyloid Plaques in Alzheimer's Disease Research

Derivatives of imidazo[1,2-b]pyridazine have been designed and synthesized as potential imaging agents for detecting β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. nih.govnih.gov These compounds were developed as isosteric analogues of IMPY, a known Aβ plaque imaging agent, with the aim of reducing nonspecific binding by replacing a carbon-hydrogen group with a nitrogen atom in the heterocyclic ring. nih.gov

An in vitro evaluation using synthetic Aβ aggregates was conducted to determine the binding affinities of these novel compounds. nih.govnih.govacs.org The binding affinities, expressed as inhibition constant (Ki) values, varied significantly depending on the substituents at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.govnih.gov The Ki values ranged from 11.0 nM to over 1000 nM. nih.govnih.gov One of the most promising compounds, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity and was suggested as a candidate for development into a novel positron emission tomography (PET) radiotracer for imaging Aβ plaques. nih.govnih.gov

Table 4: Binding Affinities of Imidazo[1,2-b]pyridazine Analogues to β-Amyloid Plaques
CompoundSubstituent at 2-positionSubstituent at 6-positionBinding Affinity (Ki, nM)Reference
44'-Dimethylaminophenyl-SMe11.0 nih.gov
54'-Dimethylaminophenyl-Cl18.9 nih.gov
64'-Dimethylaminophenyl-OMe30.7 nih.gov
74'-Dimethylaminophenyl-F48.1 nih.gov
104'-Aminophenyl-SMe30.6 nih.gov
11Phenyl-SMe101.5 nih.gov

Modulation of Central Nervous System Functions, including Locomotor Activity

The impact of imidazo[1,2-b]pyridazine derivatives on the central nervous system (CNS) has been explored, specifically concerning locomotor activity. researchgate.netresearchgate.net In one study, a series of novel compounds incorporating imidazo[1,2-b]pyridazine, piperazine, and morpholine (B109124) moieties were synthesized and evaluated for their in vivo effects. researchgate.netresearchgate.net

The locomotor activity of these synthesized compounds was assessed using photoactometer and rotarod apparatuses. researchgate.netresearchgate.net These tests are standard methods for evaluating the potential CNS depressant or stimulant effects of chemical compounds by measuring spontaneous motor activity and motor coordination, respectively. The investigation into these derivatives provides insight into how modifications to the imidazo[1,2-b]pyridazine scaffold can influence CNS functions. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

The imidazo[1,2-b]pyridazine scaffold has been associated with anti-inflammatory properties. nih.gov Specific derivatives have been shown to modulate key inflammatory pathways. For instance, certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, which also exhibit potent AChE inhibitory activity, were found to possess anti-inflammatory effects at higher concentrations. nih.govresearchgate.netnih.gov

These compounds were shown to inhibit the release of cyclooxygenase-2 (COX-2) and nitric oxide (NO) in primary rat microglial cells stimulated with bacterial lipopolysaccharide (LPS). nih.govresearchgate.netnih.gov LPS is a potent inducer of inflammation, and its effects are mediated by enzymes like COX-2 and inducible nitric oxide synthase (iNOS). The inhibition of these key inflammatory proteins by the imidazo[1,2-b]pyridazine compounds demonstrates their potential to modulate inflammatory responses in the CNS. nih.govresearchgate.net For example, compound 5c, at a concentration of 100 μM, significantly reduced LPS-mediated iNOS expression and nitric oxide release. nih.gov

Table 5: Anti-inflammatory Effects of Substituted Imidazo[1,2-b]pyridazine Analogues
CompoundAssayEffectReference
Compound 5c (3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine)LPS-stimulated primary rat microglial cellsInhibited COX-2 expression. nih.gov Significantly reduced iNOS expression and nitric oxide release at 100 μM. nih.gov nih.gov
Compound 5h (3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine)LPS-stimulated primary rat microglial cellsSignificantly inhibited LPS-induced COX-2 expression. nih.gov nih.gov

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-2, Nitric Oxide)

Analogues of Imidazo[1,2-b]pyridazine have demonstrated notable activity in inhibiting key mediators of inflammation, particularly cyclooxygenase-2 (COX-2) and nitric oxide (NO). The selective inhibition of COX-2 is a critical strategy in developing anti-inflammatory drugs with improved gastric safety profiles compared to non-selective NSAIDs. mdpi.com

Several studies have synthesized and evaluated pyridazine (B1198779) derivatives for their COX-2 inhibitory potential. nih.gov Certain novel pyridazinone and pyridazinthione derivatives showed highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range. cu.edu.eg For instance, compounds from one study exhibited IC50 values for COX-2 inhibition ranging from 0.05 to 0.13 µM. rjpbr.com Another study reported pyridazine derivatives with enhanced potency towards the COX-2 enzyme, with IC50 values of 0.18 µM for one compound, compared to 0.35 µM for the reference drug celecoxib. nih.gov

Research on specific substituted imidazo[1,2-b]pyridazine compounds, such as compounds 5c and 5h, revealed they significantly inhibited lipopolysaccharide (LPS)-induced COX-2 expression in primary rat microglial cells. researchgate.net These compounds also effectively reduced the production of nitric oxide, a pro-inflammatory molecule generated by inducible nitric oxide synthase (iNOS), in media supernatants from stimulated microglial cells. researchgate.netresearchgate.net The inhibition of iNOS is a key target in controlling inflammatory processes. plos.org

Inhibition of Inflammatory Mediators by Imidazo[1,2-b]pyridazine Analogues
Compound ClassTargetKey FindingsReference
Imidazo[1,2-a]pyridine DerivativesCOX-2IC50 values ranging from 0.05 to 0.13 µM. rjpbr.com
Pyridazine Derivative (6b)COX-2IC50 of 0.18 µM, showing higher potency than Celecoxib (0.35 µM). nih.gov
Pyridazinone Derivative (3g)COX-2IC50 of 43.84 nM, more potent than Celecoxib (73.53 nM). cu.edu.eg
Substituted Imidazo[1,2-b]pyridazines (5c, 5h)COX-2 & Nitric OxideSignificantly inhibited LPS-induced COX-2 expression and NO release in microglial cells. researchgate.netresearchgate.net

Impact on Cytokine Production and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is integral to the development of inhibitors targeting signaling pathways crucial to the inflammatory response. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.govrsc.orgnih.gov

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.govrsc.org By binding to this regulatory domain, these compounds can allosterically inhibit Tyk2 signaling, thereby suppressing the downstream inflammatory cascade. For example, researchers identified an imidazo[1,2-b]pyridazine compound (referred to as '7') as a promising hit that selectively targets the JH2 domain. nih.gov Further optimization of this scaffold led to the discovery of highly potent and selective Tyk2 JH2 inhibitors. nih.gov

One such inhibitor, compound 6, proved highly effective in a rat pharmacodynamic model by inhibiting the production of interferon-gamma (IFNγ), a critical cytokine in inflammation, induced by IL-12 and IL-18. nih.gov This demonstrates the potential of these compounds to modulate cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases. nih.gov The Pim kinases, which are involved in cytokine receptor signaling, have also been targeted by imidazo[1,2-b]pyridazine compounds like SGI-1776, which inhibits all three Pim isoforms. researchgate.net

Impact of Imidazo[1,2-b]pyridazine Analogues on Signaling Pathways
CompoundTargetMechanismEffectReference
Compound 6Tyk2 (JH2 Domain)Allosteric InhibitionInhibited IL-12/IL-18 induced IFNγ production by up to 77% in a rat model. nih.gov
Compound 7Tyk2 (JH2 Domain)Selective Ligand BindingIdentified as a promising, highly selective hit for inhibiting Tyk2 signaling. nih.gov
SGI-1776Pim Kinases (Pim-1, -2, -3)ATP-Competitive InhibitionInhibits Pim kinase isoforms involved in cytokine signaling pathways. researchgate.net

Antidiabetic Research

Research into the antidiabetic potential of the broader pyridazine and related heterocyclic scaffolds has shown promising results, particularly through the inhibition of enzymes like α-amylase, which is involved in carbohydrate digestion. While direct studies on Imidazo[1,2-b]pyridazine-6-carbaldehyde are limited, related structures have shown significant activity.

For instance, a study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which share a fused heterocyclic system, demonstrated remarkable α-amylase inhibitory activity. mdpi.com The hydrazide derivatives, in particular, showed very low IC50 values, indicating potent inhibition of the enzyme. mdpi.com The presence of nitrogen donor atoms in the hydrazide group was suggested to be key to this activity, allowing direct interaction with the enzyme's active site. mdpi.com Other natural compounds found in common herbs and spices, such as flavonoids, are known to possess antidiabetic properties, partly through the inhibition of enzymes like α-amylase and maltase-glucoamylase, and by potentially regenerating pancreatic beta cells. mdpi.comfrontiersin.org These findings suggest that the imidazo[1,2-b]pyridazine core, with appropriate functionalization, could be a viable scaffold for developing novel antidiabetic agents.

Antineuropathic Research

The imidazo[1,2-b]pyridazine scaffold has been recognized for its potential in developing treatments for neurological conditions, including neuropathic pain. researchgate.net The broad applicability of this chemical core extends to its use as ligands for targets within the central nervous system. For example, derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov One such derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a high binding affinity (Ki = 11.0 nM) to synthetic amyloid plaques. nih.gov Furthermore, other analogues have been investigated as selective ligands for γ-hydroxybutyric acid (GHB) binding sites, indicating the scaffold's versatility in targeting neurological pathways. researchgate.net

In Vivo Pharmacodynamics and Therapeutic Efficacy Studies in Preclinical Animal Models

Several imidazo[1,2-b]pyridazine analogues have progressed to in vivo studies, demonstrating therapeutic efficacy in preclinical animal models of inflammatory diseases.

A potent and selective Tyk2 JH2 inhibitor, compound 6, was evaluated in a rat adjuvant-induced arthritis (AA) model. The compound demonstrated full efficacy in preventing paw swelling, a key sign of arthritis, when administered orally. nih.gov This highlights the potential of this class of compounds for treating autoimmune disorders like rheumatoid arthritis.

In another study focusing on analgesic activity, an imidazo[1,2-a]pyridine derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j), showed the most significant analgesic effects in an in vivo writhing test, with an ED50 value of 12.38 mg/kg. rjpbr.com This analgesic effect is attributed to the inhibition of the cyclooxygenase enzyme. rjpbr.com

Furthermore, compound 15m, a potent TRK inhibitor from the imidazo[1,2-b]pyridazine class, displayed good oral bioavailability (F = 55.26%) in pharmacokinetic studies, suggesting its potential for further development as an orally administered therapeutic. nih.gov

In Vivo Efficacy of Imidazo[1,2-b]pyridazine Analogues
CompoundAnimal ModelDiseaseKey FindingReference
Compound 6 (Tyk2 Inhibitor)RatAdjuvant-Induced ArthritisDemonstrated full efficacy in preventing paw swelling. nih.gov
Compound 5j (COX-2 Inhibitor)Mouse (Writhing Test)Pain/InflammationShowed potent analgesic activity with an ED50 of 12.38 mg/kg. rjpbr.com
Compound 15m (TRK Inhibitor)Not SpecifiedPharmacokineticsDisplayed good oral bioavailability (F = 55.26%). nih.gov

Computational Chemistry and Rational Drug Design for Imidazo 1,2 B Pyridazine 6 Carbaldehyde Analogues

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For imidazo[1,2-b]pyridazine (B131497) analogues, docking studies have been instrumental in elucidating binding modes within the active sites of various protein kinases, which are common targets for this class of compounds. nih.govdergipark.org.tr

Research on imidazo[1,2-b]pyridazine derivatives as inhibitors of kinases like Haspin and Tyrosine Kinase 2 (Tyk2) demonstrates the power of this approach. nih.govnih.gov In these studies, the imidazo[1,2-b]pyridazine core typically anchors the molecule into the ATP-binding pocket by forming crucial hydrogen bonds with the hinge region of the kinase. For instance, docking models have shown that the nitrogen atoms of the imidazopyridazine ring can act as hydrogen bond acceptors or donors, interacting with backbone residues of the hinge. nih.govnih.gov

A co-crystal structure of an imidazo[1,2-b]pyridazine derivative with the Tyk2 pseudokinase (JH2) domain revealed that the ligand binds through two primary hydrogen bond networks. nih.gov One network involves the imidazopyridazine core and the hinge region (Val690), while the other involves a substituent interacting with residues near the gatekeeper position. nih.gov Similarly, studies on Haspin inhibitors showed the planar imidazopyridazine group protruding into the pocket and interacting with the catalytic lysine (B10760008) (Lys511). nih.gov These detailed interaction analyses, derived from docking and confirmed by crystallography, are crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net The binding orientation of these compounds in the target's binding pocket is a key factor in their potential inhibitory activity. onljbioinform.com

Target ProteinKey Interacting ResiduesType of InteractionReference Compound Class
Tyk2 (JH2 Domain) Val690 (Hinge)Hydrogen Bond6-anilino imidazopyridazine
Lys642, Glu688Hydrogen Bond6-anilino imidazopyridazine
Haspin Kinase Hinge Region ResiduesHydrogen BondDisubstituted imidazopyridazine
Lys511 (Catalytic Lysine)van der WaalsDisubstituted imidazopyridazine
PBP2a (MRSA) GLY 121, TYR 122Hydrogen BondImidazo[1,2-b]pyridazine heterocyclics
LYS 123, ALA 137Hydrogen BondImidazo[1,2-b]pyridazine heterocyclics

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening, or virtual screening, is a cost-effective strategy to identify promising hit compounds from large chemical databases. This process leverages computational methods to filter libraries and prioritize molecules for synthesis and biological testing. The imidazo[1,2-a]pyridine (B132010) scaffold, a close analogue to imidazo[1,2-b]pyridazine, has been the subject of successful virtual screening campaigns. nih.govresearchgate.net

A notable example involved a collaborative pre-competitive virtual screening effort to identify hits for visceral leishmaniasis. nih.govnih.gov Starting with a single imidazo[1,2-a]pyridine hit, multiple pharmaceutical partners used ligand-based virtual screening approaches to probe their proprietary compound collections. nih.govresearchgate.net This strategy rapidly expanded the chemical space around the initial hit, leading to the identification of analogues with improved antiparasitic activity and selectivity. nih.gov The screening highlighted that substitutions were tolerated at positions 2, 3, 6, 7, and 8 while retaining activity, providing a clear pharmacophore for further optimization. nih.gov

The design of virtual libraries often involves creating a combinatorial set of molecules based on a core scaffold like imidazo[1,2-b]pyridazine. By computationally enumerating various substituents at different positions, a focused library of analogues can be generated and subsequently filtered based on predicted binding affinity (from docking) and other desirable properties, effectively guiding the search for novel lead compounds.

StepDescriptionComputational MethodObjective
1. Target Selection Identify a biological target relevant to the disease of interest.N/ADefine the scope of the screening.
2. Library Preparation Compile large databases of chemical compounds (e.g., commercial, proprietary).Database ManagementCreate a diverse pool of molecules.
3. Ligand-Based Screening Use a known active compound (seed) to find structurally or pharmacophorically similar molecules.2D/3D Similarity SearchingIdentify compounds with similar features to a known active.
4. Structure-Based Screening Dock the library of compounds into the 3D structure of the target protein.Molecular DockingPredict binding affinity and pose for each compound.
5. Hit Prioritization Rank compounds based on docking scores, interaction patterns, and other predicted properties (e.g., ADME).Scoring Functions, FilteringSelect a manageable number of promising candidates for testing.
6. Experimental Validation Synthesize and test the prioritized hits in biological assays.In vitro assaysConfirm the computational predictions and identify true hits.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For imidazo[1,2-b]pyridazine analogues, QSAR studies help to predict the activity of untested compounds and provide insights into the structural features that are critical for potency.

Various 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to related heterocyclic systems like imidazopyridine derivatives. nih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of a molecule should be modified to enhance biological activity. nih.gov For example, a QSAR study on Akt1 inhibitors identified key structural requirements for their activity, which were then used to design novel inhibitors with better-predicted activities. nih.gov

The process involves aligning a set of molecules with known activities and calculating various molecular descriptors (e.g., electronic, topological, structural). researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model. semanticscholar.orgresearchgate.net The predictive power of the resulting QSAR model is rigorously validated using internal (cross-validation) and external test sets to ensure its reliability for guiding the design of new, more potent imidazo[1,2-b]pyridazine analogues. semanticscholar.org

Descriptor TypeDescriptionPotential Influence on Activity
Steric Descriptors Describe the size and shape of the molecule.Favorable bulky groups in one region may increase binding, while steric clashes elsewhere may decrease it.
Electronic Descriptors Characterize the electronic properties, such as charge distribution and dipole moment.Electropositive or electronegative regions can guide favorable interactions with the target protein.
Topological Descriptors Quantify aspects of molecular structure like branching and connectivity.Can correlate with how well the molecule fits into a binding pocket.
Hydrogen Bond Descriptors Identify potential hydrogen bond donors and acceptors.Highlights key interaction points for ligand binding and specificity.
Hydrophobic Descriptors Measure the lipophilicity of the molecule or its fragments.Important for membrane permeability and hydrophobic interactions within the binding site.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In addition to potency, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these pharmacokinetic parameters early in the drug discovery process is crucial to reduce late-stage failures. In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds, including imidazo[1,2-b]pyridazine analogues. nih.govmdpi.com

Computational models can predict a wide range of properties. For instance, human intestinal absorption (HIA) can be estimated, with values between 70% and 100% indicating good absorption. plos.org Permeability models, such as those based on Caco-2 cells, are used to predict a compound's ability to cross the intestinal barrier. nih.gov Studies on imidazo[1,2-b]pyridazine derivatives have shown that modifications, such as adding a 2-pyridyl group to a side chain, can enhance Caco-2 permeability, potentially through the formation of intramolecular hydrogen bonds. nih.gov

ADME PropertyComputational Model/MethodDesired Outcome for a Drug Candidate
Absorption Human Intestinal Absorption (HIA) models; Caco-2 permeability simulationHigh intestinal absorption; Good permeability
Distribution Blood-Brain Barrier (BBB) penetration models; Plasma Protein Binding (PPB) predictionAppropriate for the target (e.g., CNS-penetrant or non-penetrant)
Metabolism Cytochrome P450 (CYP) inhibition/substrate predictionLow potential for inhibition of major CYP isoforms to avoid drug-drug interactions
Excretion N/A (Often inferred from metabolism and physicochemical properties)Balanced clearance mechanism
Toxicity (ADMET) hERG inhibition prediction; Ames test simulation (mutagenicity)Low risk of cardiotoxicity; Non-mutagenic
Drug-Likeness Lipinski's Rule of Five; Ghose, Veber, Egan rulesCompliance with established rules for oral bioavailability

Conformational Analysis and Molecular Dynamics Simulations for Structural Insights

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time in a simulated physiological environment. nih.gov MD simulations are increasingly applied to validate docking poses and gain deeper structural insights into the binding of imidazo[1,2-b]pyridazine analogues to their targets. researchgate.net

An MD simulation begins with the docked ligand-protein complex, which is then solvated in a water box with ions to mimic cellular conditions. The simulation calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds. The resulting trajectory provides valuable information on the stability of key interactions, such as hydrogen bonds observed in the initial dock. semanticscholar.orgnih.gov If these interactions remain stable throughout the simulation, it increases confidence in the predicted binding mode.

Furthermore, MD simulations can be used to perform binding free energy calculations using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov These calculations provide a more accurate estimation of binding affinity than simple docking scores and can help differentiate between high- and low-affinity binders. This detailed understanding of the dynamic behavior of the ligand-receptor complex is invaluable for the rational design of next-generation inhibitors. semanticscholar.org

Analysis TypeInformation GainedRelevance to Drug Design
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand position over time.Assesses the stability of the protein structure and the ligand's binding pose. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF) Calculates the fluctuation of individual residues.Identifies flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Confirms the stability of key interactions predicted by docking.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy of binding for the ligand-protein complex.Provides a more quantitative prediction of binding affinity to rank compounds.
Conformational Clustering Groups similar ligand or protein conformations that occur during the simulation.Reveals dominant binding modes and potential alternative conformations.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Imidazo[1,2-b]pyridazine-6-carbaldehyde in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, distinct signals are expected for the aldehyde proton and the protons on the heterocyclic core. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the fused ring system would appear in the aromatic region (typically δ 7-9 ppm), with their specific shifts and coupling patterns determined by their positions on the imidazo[1,2-b]pyridazine (B131497) nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, expected to resonate at a very low field (δ 180-200 ppm). The sp²-hybridized carbons of the imidazo[1,2-b]pyridazine ring system would appear in the δ 110-160 ppm range. The specific chemical shifts provide insight into the electronic structure of the heterocyclic core. nih.govnih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete molecular structure. mdpi.com

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the pyridazine (B1198779) ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

Predicted NMR Data for this compound

High-Resolution Mass Spectrometry (HR-MS) and LC-MS Analysis

High-Resolution Mass Spectrometry (HR-MS) is a vital tool for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HR-MS allows for the calculation of a unique molecular formula. This provides unequivocal confirmation of the compound's identity, distinguishing it from isomers or compounds with similar nominal masses. For C₈H₅N₃O, the expected exact mass would be calculated and compared to the experimental value.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of a sample by separating the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then provides the molecular weight of the eluting components, facilitating their identification.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is a key diagnostic feature, typically appearing in the range of 1680-1710 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹) and the aromatic C-H bonds (above 3000 cm⁻¹). Vibrations corresponding to C=N and C=C bonds within the fused heterocyclic ring system are expected in the 1400-1650 cm⁻¹ region. researchgate.netnih.govresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

Single-Crystal X-ray Diffraction (SXRD) for Absolute Stereochemistry and Binding Mode Elucidation

Single-Crystal X-ray Diffraction (SXRD) provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, SXRD analysis can unambiguously confirm its molecular structure, including bond lengths, bond angles, and torsional angles. This technique reveals the planarity of the fused ring system and the orientation of the carbaldehyde substituent. For chiral derivatives, SXRD is the gold standard for determining the absolute stereochemistry. In medicinal chemistry contexts, co-crystallization of a ligand with its biological target (e.g., a protein kinase) allows SXRD to elucidate the specific binding mode and intermolecular interactions, such as hydrogen bonds, that are critical for its activity. merckmillipore.com

Chromatographic Methods for Purification and Purity Analysis (e.g., Reverse-Phase Column Chromatography)

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity. Reverse-Phase Column Chromatography is a common method for purifying moderately polar organic compounds like this compound. In this technique, a nonpolar stationary phase (e.g., silica gel functionalized with C18 alkyl chains) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol. The compound is separated from less polar and more polar impurities based on its partitioning between the two phases. The purity of the collected fractions can then be assessed using Thin-Layer Chromatography (TLC) or LC-MS analysis. mdpi.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile

Emerging Applications of Imidazo 1,2 B Pyridazine 6 Carbaldehyde Beyond Traditional Therapeutics

Development of Chemical Sensors for Environmental Monitoring (e.g., Heavy Metal Detection)

The development of chemical sensors for detecting environmental pollutants like heavy metal ions is a critical area of research. While the specific compound Imidazo[1,2-b]pyridazine-6-carbaldehyde has not been extensively reported as a chemical sensor for heavy metals, the broader class of nitrogen-containing heterocyclic compounds is well-regarded for this purpose. The inherent properties of the imidazo[1,2-b]pyridazine (B131497) nucleus, such as its electron-rich nitrogen atoms, provide potential coordination sites for metal ions.

The aldehyde group at the 6-position is a key functional handle that can be readily modified to create more complex structures with enhanced sensing capabilities. For instance, the carbaldehyde can be reacted with various amines to form Schiff bases, incorporating specific chelating moieties designed to bind selectively with targeted heavy metal ions. This synthetic versatility allows for the rational design of fluorescent or colorimetric chemosensors. Upon binding with a metal ion, the electronic properties of the conjugated system would be altered, leading to a detectable change in its light absorption or emission spectrum. Although direct applications are still an emerging field, related imidazole-based structures have been successfully developed as fluorescent chemosensors for ions like cyanide and mercury. rsc.org

Radiotracer Development for Molecular Imaging (e.g., Positron Emission Tomography for Aβ Plaques)

A highly promising application of imidazo[1,2-b]pyridazine derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov Researchers have synthesized and evaluated a series of these compounds for their ability to bind to Aβ aggregates. nih.govacs.org

The core structure is considered an isosteric analogue of other known Aβ imaging agents, and modifications at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring system have been systematically studied to optimize binding affinity and selectivity. nih.gov Structure-activity relationship (SAR) studies have revealed that a 2-(4'-Dimethylaminophenyl) group is often crucial for desirable binding affinities. nih.gov Furthermore, modifications at the 6-position are well-tolerated, allowing for the attachment of various functional groups, including those suitable for radiolabeling with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18. nih.gov

One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a particularly high binding affinity with an inhibition constant (Kᵢ) of 11.0 nM. nih.govacs.org This promising result suggests that, when labeled with a radionuclide, this compound could serve as an effective PET radiotracer for the in vivo visualization and quantification of Aβ plaques in the brain. nih.gov

Table 1: In Vitro Binding Affinities of select Imidazo[1,2-b]pyridazine derivatives to synthetic Aβ₁₋₄₀ aggregates. Data sourced from Zeng et al. nih.gov

Applications as Versatile Reagents in Organic Synthesis

The Imidazo[1,2-b]pyridazine framework is a valuable building block for the construction of more complex, biologically active molecules. mdpi.comumich.edu The synthesis of the core scaffold is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov This foundational structure can then be extensively functionalized.

The presence of the aldehyde group in this compound makes it an especially versatile reagent in organic synthesis. The aldehyde functionality is one of the most useful in chemistry, participating in a wide array of chemical transformations. These include:

Condensation Reactions: The carbaldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds (e.g., in Claisen-Schmidt or Knoevenagel condensations), to form larger, more elaborate molecular architectures. scirp.org

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to different classes of derivatives, such as esters and amides, further expanding the synthetic possibilities.

Cross-Coupling Reactions: While the aldehyde itself is not directly used in most standard cross-coupling reactions, its precursor (a halogen at the 6-position) is frequently used in metal-catalyzed reactions like Suzuki-Miyaura cross-couplings to introduce aryl or other groups. researchgate.netresearchgate.net The aldehyde can then be introduced later in the synthetic sequence. This strategic functionalization allows for the modular assembly of complex molecules. mdpi.com

This synthetic tractability makes this compound and related derivatives key intermediates in the synthesis of novel compounds for various applications, from materials science to medicinal chemistry. dergipark.org.tr

Challenges and Future Research Directions in Imidazo 1,2 B Pyridazine 6 Carbaldehyde Research

Strategies for Enhancing Aqueous Solubility and Improving Pharmacokinetic Profiles

A significant hurdle in the development of many imidazo[1,2-b]pyridazine-based drug candidates is their often-low aqueous solubility, which can negatively impact bioavailability and limit formulation options. ijnrph.comrsc.org Future research is centered on chemical modifications to the core scaffold to improve these properties.

One effective strategy involves the introduction of polar, solubilizing moieties. For instance, incorporating morpholine (B109124) or piperazine (B1678402) groups at the C6 position of the imidazo[1,2-b]pyridazine (B131497) core—a position readily accessible from the -6-carbaldehyde starting material—has been shown to enhance water solubility and metabolic stability, leading to improved bioavailability. nih.govresearchgate.net Another approach is the "necessary nitrogen" scan, where a phenyl ring in a lead compound is replaced by a bioisosteric pyridine (B92270) ring. This can enhance solubility through the potential for hydrogen bonding and polar interactions with water. nih.gov

Furthermore, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated that replacing lipophilic groups with substituents like a pyridin-4-yl group can greatly improve aqueous solubility and gastrointestinal permeability, making them better candidates for in vivo studies. mdpi.com Optimization of these pharmacokinetic properties is crucial for developing orally active drugs. nih.gov

Table 1: Effect of Substituents on Physicochemical and Pharmacokinetic Properties

Scaffold/Derivative Modification Strategy Observed Improvement Reference
Imidazo[1,2-b]pyridazineIntroduction of morpholine at C6Enhanced water solubility, metabolic stability, and bioavailability nih.gov
Imidazo[1,2-b]pyridazineReplacement of phenyl with pyridinePotential for enhanced solubility via polar interactions nih.gov
Imidazo[1,2-a]pyridineReplacement of a 4-chlorophenylthioether with a pyridin-4-yl groupGreatly improved aqueous solubility and gastrointestinal permeability mdpi.com

Design of Derivatives with Improved Selectivity and Reduced Off-Target Effects

Achieving high selectivity for the intended biological target while minimizing interactions with other proteins is a cornerstone of modern drug design, as off-target effects can lead to toxicity. For imidazo[1,2-b]pyridazine-based kinase inhibitors, substitutions at positions 2, 3, 6, 7, and 8 are known to be critical in dictating kinase selectivity and potency. nih.gov

Future research will continue to leverage structural biology and computational modeling to design derivatives with optimized interactions in the target's binding site. For example, in the development of Haspin kinase inhibitors, a lead structure was rapidly optimized using crystal structures and docking models. nih.gov This led to inhibitors with potent activity (IC50 values as low as 6 nM) and significantly improved selectivity against other kinases like CDK1/CyclinB. nih.gov Specifically, atypical structural features of a target kinase can be exploited to identify specific inhibitors with fewer off-target effects. nih.gov

However, even with rational design, off-target effects can emerge. Certain imidazo[1,2-b]pyridazine derivatives designed as Haspin inhibitors were found to impair cell migration through a mechanism potentially unrelated to Haspin inhibition, suggesting an off-target effect. nih.gov A key future direction is the comprehensive profiling of new derivatives against broad panels of kinases and other potential targets early in the discovery process to identify and mitigate such liabilities. nih.gov

Table 2: Selectivity Profile of an Imidazo[1,2-b]pyridazine-based Haspin Inhibitor (Compound 21)

Target Kinase IC50 (nM) Selectivity Index (vs. Haspin) Reference
Haspin6- nih.gov
CDK24300716-fold nih.gov
CDK5900150-fold nih.gov
CDK917028-fold nih.gov
DYRK1A30050-fold nih.gov

Development of Metabolically Stable Analogues

The metabolic stability of a drug candidate is a crucial determinant of its pharmacokinetic profile, particularly its half-life and dosing frequency. Imidazo[1,2-b]pyridazine derivatives can be susceptible to metabolic degradation. Research efforts are directed at identifying and replacing metabolically labile sites within the molecule.

For instance, the introduction of a morpholine moiety is known to enhance not only solubility but also the metabolic stability of a drug. nih.gov In a series of Tyk2 JH2 inhibitors, 6-anilino imidazopyridazine compounds were found to have poor metabolic stability, a problem that was overcome by replacing the anilino group with an N1-substituted-2-oxo-1,2-dihydropyridin-3-yl)amino) group, which dramatically improved stability in rodent liver microsomes. nih.gov Similarly, replacing amides, which can be prone to hydrolysis, with more stable sulfonyl or sulfonamide groups is another viable strategy to enhance metabolic resistance to enzymatic degradation. nih.gov

Future work will involve early-stage metabolic screening of new analogues in liver microsomes and other in vitro systems to guide the design of more robust compounds.

Exploration of Novel Biological Targets and Underexplored Disease Indications

The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its exploration against a wide array of biological targets and diseases. nih.govresearchgate.net While its role as a kinase inhibitor in oncology is well-established, significant opportunities lie in pursuing novel targets and expanding into new therapeutic areas.

Recent research has identified imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors for a range of targets, including:

Haspin and DYRK/CLK kinases: Implicated in cell division and other cellular processes, offering new avenues for anticancer therapies. nih.govnih.gov

IKKβ and TAK1: Key kinases in inflammatory signaling pathways, suggesting applications in autoimmune diseases like arthritis. nih.govnih.gov

CDK12/13: Promising targets for aggressive cancers like triple-negative breast cancer. nih.gov

Picornaviruses: A novel structural class of inhibitors was discovered with broad-spectrum activity against human rhinoviruses and enteroviruses. nih.gov

Parasitic Kinases: Derivatives have shown potent inhibition of kinases from parasites like Plasmodium falciparum and activity against Leishmania, opening doors for new anti-infective agents. nih.gov

Neurodegenerative Disease: The scaffold has been evaluated for its ability to bind to β-amyloid plaques, suggesting a potential role in developing imaging agents or therapeutics for Alzheimer's disease. nih.gov

The future of imidazo[1,2-b]pyridazine research will involve continued screening of compound libraries against diverse biological targets to uncover new activities and expand their therapeutic applications into underexplored indications.

Advancements in Synthetic Efficiency and Scalability through Green Chemistry Protocols

The development of cost-effective, scalable, and environmentally friendly synthetic methods is crucial for the successful translation of a drug candidate from the laboratory to commercial production. Traditional multi-step syntheses can be inefficient and generate significant waste.

A primary future direction is the adoption of green chemistry principles. For the synthesis of related imidazo-fused heterocycles, efficient and green techniques such as microwave and ultrasound irradiation have been successfully employed, reducing reaction times and improving yields. nih.gov One-pot, multi-component reactions (MCRs) are also gaining prominence. For example, an iodine-catalyzed three-component condensation has been developed for the synthesis of imidazo[1,2-a]pyridine and pyrazine (B50134) derivatives, utilizing a low-cost, benign catalyst at room temperature. rsc.org

Furthermore, advancements in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have streamlined the functionalization of the imidazo[1,2-b]pyridazine core. researchgate.netthesciencein.org However, a move towards palladium-free or copper-catalyzed reactions is being explored to create more scalable and cost-effective routes, as demonstrated in a recent synthesis of Risdiplam, which features a related heterocyclic core. mdpi.com Continued innovation in synthetic methodology will be key to making the production of complex imidazo[1,2-b]pyridazine derivatives more efficient and sustainable.

Bridging In Vitro Findings to Robust In Vivo Efficacy and Translational Studies

A major challenge in drug discovery is the translation of promising in vitro activity into in vivo efficacy. A compound that is highly potent in a cell-free biochemical assay or a cell-based model may fail in an animal model due to poor pharmacokinetics, low target engagement, or unforeseen toxicity.

For imidazo[1,2-b]pyridazine derivatives, several studies have successfully bridged this gap. For instance, potent IKKβ inhibitors were optimized not only for their inhibitory activity but also for their physicochemical properties to improve cell permeability and pharmacokinetic profiles, which ultimately led to efficacy in collagen-induced arthritis models in both mice and rats. nih.gov Similarly, antiepileptic candidates were evaluated in two different in vivo animal models, demonstrating potent anti-seizure effects that correlated with their in vitro activity as calcium channel blockers. nih.gov

Future research must emphasize a holistic approach to lead optimization, where in vitro potency is co-optimized with drug-like properties (solubility, permeability, metabolic stability) from the outset. Robust pharmacodynamic and pharmacokinetic studies in relevant animal models are essential to establish a clear link between drug exposure, target engagement, and therapeutic effect, thereby increasing the probability of successful clinical translation. nih.govrjpbr.com

Addressing Mechanisms of Drug Resistance in Therapeutic Applications

The development of drug resistance is a critical challenge in the treatment of cancer and infectious diseases, often rendering initially effective therapies obsolete. A key area of future research for imidazo[1,2-b]pyridazine-based therapeutics is the design of next-generation inhibitors that can overcome known resistance mechanisms.

This can be achieved through several strategies:

Targeting Efflux Pumps: Multidrug resistance is often caused by the overexpression of efflux pumps like ABCG2, which expel drugs from cancer cells. Imidazo-pyridazine-based inhibitors of the Pim1 kinase have been shown to overcome ABCG2-mediated resistance through a dual mechanism: direct impairment of the transporter's function and a reduction in its expression over time. nih.gov

Inhibiting Mutant Targets: In oncology, resistance often arises from mutations in the target kinase. Research is focused on designing new derivatives that can potently inhibit both the wild-type and mutated forms of the kinase. Novel imidazo[1,2-b]pyridazine derivatives have been developed as second-generation TRK inhibitors and next-generation ALK inhibitors capable of combating multiple clinically relevant resistance mutations, including the challenging G1202R and L1196M/G1202R mutations in ALK. nih.govnih.gov

The design of such compounds requires a deep understanding of the structural changes induced by resistance mutations. This knowledge allows for the creation of inhibitors that can bind effectively to the altered active site, providing a durable therapeutic response. nih.gov

Table 3: Imidazo[1,2-b]pyridazine Derivatives Designed to Overcome Drug Resistance

Derivative/Compound Target Resistance Mechanism Addressed Reference
K00135 / K00486Pim1 KinaseABCG2-mediated multidrug efflux nih.gov
Compound 15mTRKWild-type and mutant (G595R, G667C) TRK fusion proteins nih.gov
Compound O-10ALKWild-type and mutant (G1202R, L1196M/G1202R) ALK nih.gov

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The convergence of advanced computational modeling and experimental validation has emerged as a cornerstone for accelerating the discovery and optimization of therapeutic agents based on the Imidazo[1,2-b]pyridazine scaffold. This synergistic approach transcends traditional, often time-consuming, screening methods by providing a more rational, target-driven framework for drug design. By computationally predicting molecular interactions, physicochemical properties, and potential biological activity, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby conserving resources and expediting the development pipeline.

The core principle of this integrated strategy lies in a continuous feedback loop between in silico predictions and empirical testing. Computational tools are employed to generate hypotheses, which are then rigorously tested through experimental assays. The results from these experiments, in turn, are used to refine and improve the predictive power of the computational models.

Key Computational Approaches:

Molecular Docking: This powerful tool predicts the preferred orientation of a ligand when bound to a target protein. For Imidazo[1,2-b]pyridazine derivatives, docking studies have been instrumental in elucidating binding modes with various protein kinases. tandfonline.comnih.gov For instance, by modeling the interaction of these compounds within the ATP-binding pocket of kinases like Tyrosine Kinase 2 (Tyk2) and PIM kinases, researchers can rationalize observed structure-activity relationships (SAR) and design novel analogs with enhanced potency and selectivity. nih.govsemanticscholar.org

Virtual Screening: High-throughput virtual screening allows for the rapid computational assessment of large compound libraries against a specific biological target. This approach has been used to identify novel Imidazo[1,2-a]pyridine hits for diseases like visceral leishmaniasis, demonstrating a collaborative model to quickly expand chemical diversity and identify promising starting points for optimization. rsc.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For novel Imidazo[1,2-b]pyridazine-based compounds, DFT can help in determining key quantum chemical parameters that influence their biological activity, such as the energies of the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. nih.govresearchgate.net These models can flag compounds with potentially poor pharmacokinetic profiles or toxicity liabilities, allowing chemists to focus on candidates with more drug-like characteristics. For example, decreasing the calculated logP (cLogP) has been a strategy to improve the metabolic stability of certain Imidazo[1,2-b]pyridazine analogs. nih.gov

Essential Experimental Validation:

Chemical Synthesis: The synthesis of computationally designed compounds is the first step in experimental validation. Efficient synthetic routes, often involving metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are employed to create the targeted Imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net

In Vitro Biological Assays: These experiments are critical for confirming the computationally predicted activity. For kinase inhibitors, biochemical assays such as the ADP-Glo kinase assay are used to determine the half-maximal inhibitory concentration (IC50) values. nih.gov Cellular assays are then used to confirm that the compounds are active in a more complex biological environment. tandfonline.com

X-ray Crystallography: Obtaining a co-crystal structure of a lead compound bound to its target protein provides the ultimate validation of the binding mode predicted by molecular docking. nih.gov This high-resolution structural information offers invaluable insights for subsequent rounds of structure-based drug design, helping to optimize interactions and improve affinity and selectivity. rsc.org

The integration of these methods creates a powerful discovery engine. For example, in the development of Tyk2 inhibitors, a promising hit from the Imidazo[1,2-b]pyridazine class was identified. rsc.org Iterative modifications, guided by computational modeling and validated by cellular potency assays, led to the discovery of highly potent and selective inhibitors. nih.govrsc.org Similarly, molecular modelling studies were used to understand the binding mode of disubstituted Imidazo[1,2-b]pyridazine derivatives as Haspin inhibitors, which was then confirmed through ATP competition assays. tandfonline.com

The table below illustrates the synergy between computational predictions and experimental outcomes for derivatives of the Imidazo[1,2-b]pyridazine scaffold.

Compound ClassComputational MethodPredicted Target/PropertyExperimental ValidationOutcome/Finding
6-substituted Imidazo[1,2-b]pyridazinesKinase Screening / DockingTAK1 Kinase InhibitionADP-Glo Kinase AssayIdentification of a lead compound with an IC50 of 55 nM against TAK1. nih.gov
6-anilino Imidazo[1,2-b]pyridazinesSAR / cLogP CalculationImproved Metabolic StabilityIn vitro AssaysDramatically improved metabolic stability by replacing anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality. nih.gov
Disubstituted Imidazo[1,2-b]pyridazinesMolecular ModellingBinding mode in Haspin KinaseATP Competition Assay / Cellular AssaysConfirmation of competitive binding with ATP and significant reduction of Haspin activity in cells. tandfonline.com
Imidazo[1,2-b]pyridazine DerivativesSAR AnalysisBinding to β-Amyloid PlaquesIn Vitro Binding Assays (Synthetic Aβ1-40)Identification of compounds with high binding affinity (Ki = 11.0 nM), useful for developing PET radiotracers. nih.govnih.gov

Future progress in this field will likely depend on the further refinement of computational algorithms, the integration of artificial intelligence and machine learning to identify complex SAR trends, and the development of higher-throughput experimental validation techniques. The continued close collaboration between computational and medicinal chemists will be paramount to unlocking the full therapeutic potential of the Imidazo[1,2-b]pyridazine-6-carbaldehyde scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Imidazo[1,2-B]pyridazine-6-carbaldehyde, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes or ketones) under acidic or catalytic conditions . Key challenges include controlling regioselectivity, minimizing side reactions (e.g., dimerization), and optimizing yields. For example, microwave-assisted synthesis has been reported to enhance reaction efficiency by reducing time and improving purity .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Standard validation techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography to resolve ambiguous stereochemistry or tautomeric forms .
    • Cross-referencing spectral data with computational simulations (e.g., DFT) can further validate structural assignments .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing reaction conditions in this compound synthesis?

  • Methodological Answer : Factorial design (e.g., Taguchi or Box-Behnken) allows systematic optimization of variables (e.g., temperature, solvent ratio, catalyst loading) while minimizing experimental runs . For example, a 2³ factorial design could resolve interactions between pH, reaction time, and reagent stoichiometry. Response surface methodology (RSM) is then applied to identify optimal conditions for yield and purity .

Q. How can computational tools enhance the prediction of biological activity for this compound derivatives?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or viral proteases).
  • QSAR modeling to correlate structural features (e.g., electronegativity of substituents) with bioactivity .
  • MD simulations to assess binding stability and conformational dynamics over time .
    • Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical to confirm computational predictions .

Q. What methodologies address discrepancies between theoretical predictions and experimental results in bioactivity studies?

  • Methodological Answer :

  • Comparative analysis : Re-evaluate computational parameters (e.g., force fields, solvation models) to align with experimental conditions.
  • Dose-response studies : Test compounds across a concentration gradient to identify non-linear effects (e.g., hormesis).
  • Meta-analysis : Review literature for analogous compounds to identify trends in structure-activity relationships (SAR) .
    • Contradictions may arise from unaccounted variables (e.g., membrane permeability in cellular assays), necessitating orthogonal assays (e.g., SPR for binding affinity) .

Q. How can researchers evaluate the environmental fate of this compound derivatives in interdisciplinary studies?

  • Methodological Answer :

  • HPLC-MS/MS to track degradation products in simulated environmental matrices (e.g., soil/water systems).
  • Ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition) to assess ecological impact .
  • Life cycle assessment (LCA) frameworks integrate chemical stability, bioaccumulation potential, and degradation pathways .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer :

  • Standardized SOPs : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry).
  • Batch-to-batch consistency : Use quality control metrics (e.g., HPLC purity ≥95%, CAS: 1313726-21-4 ).
  • Open-data practices : Share raw spectral data and crystallographic files (e.g., CIF) in repositories like Zenodo .

Q. How should researchers handle contradictory data in biological activity studies of this compound?

  • Methodological Answer :

  • Sensitivity analysis : Identify outliers via Grubbs’ test or robust statistical models.
  • Inter-laboratory validation : Collaborate with independent labs to replicate results.
  • Mechanistic studies : Use knockout cell lines or enzyme mutants to isolate target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.